molecular formula C15H19N3O4 B5731928 N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5731928
M. Wt: 305.33 g/mol
InChI Key: AMNFPRKGDZATTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By blocking CDK activity, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide induces cell cycle arrest and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide is its specificity for CDKs, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of drug resistance, as well as potential off-target effects.

Future Directions

There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide, including the development of more potent and selective CDK inhibitors, the identification of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide treatment, and the investigation of its potential use in combination with other cancer therapies.
Conclusion:
In conclusion, N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide is a promising small molecule inhibitor that has shown significant anti-cancer activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The resulting product is then purified using various chromatography techniques to obtain the final N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide compound.

Scientific Research Applications

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation and apoptosis.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-15(12-6-8-13(9-7-12)18(20)21)17-22-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNFPRKGDZATTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.